molecular formula C28H48O B1199110 4-Methylcholest-7-en-3-ol

4-Methylcholest-7-en-3-ol

Cat. No.: B1199110
M. Wt: 400.7 g/mol
InChI Key: LMYZQUNLYGJIHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcholest-7-en-3-ol typically involves the modification of cholesterol or related sterol compounds. One common method includes the use of methylation reactions to introduce the 4-methyl group, followed by selective reduction and oxidation steps to achieve the desired stereochemistry at the 3β, 4α, and 5α positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylcholest-7-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4α-methyl-5α-cholest-7-en-3-one, while reduction of the double bond can produce 4α-methyl-5α-cholestan-3β-ol .

Mechanism of Action

Properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3

InChI Key

LMYZQUNLYGJIHI-UHFFFAOYSA-N

SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

Canonical SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

Synonyms

4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol
4-methylcholest-7-en-3-ol
4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer
methostenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcholest-7-en-3-ol
Reactant of Route 2
4-Methylcholest-7-en-3-ol
Reactant of Route 3
4-Methylcholest-7-en-3-ol
Reactant of Route 4
4-Methylcholest-7-en-3-ol
Reactant of Route 5
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Reactant of Route 6
4-Methylcholest-7-en-3-ol

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